3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol
Description
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol (C₉H₁₆F₃NO₂) is a fluorinated alcohol derivative featuring a 2,6-dimethylmorpholine substituent. It has a molecular weight of 227.22 g/mol and is commercially available with 95% purity (Cat. No. PI-23888) from suppliers such as Shanghai PI Chemicals Ltd. and CymitQuimica (250 mg priced at €1,074) . The compound’s structure combines a trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, with a morpholino ring that may influence hydrogen-bonding interactions. No CAS number is currently assigned to this compound, which may limit its use in regulated industries .
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-6-3-13(4-7(2)15-6)5-8(14)9(10,11)12/h6-8,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPXEOVLFHYBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2,6-dimethylmorpholine with a trifluoropropanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the desired application.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and related molecules:
Key Observations:
- Morpholino vs. Imidazole-containing analogs (e.g., ) may exhibit stronger binding to biological targets like enzymes or receptors.
- Trifluoromethyl Group: All listed compounds retain the trifluoromethyl group, which improves resistance to oxidative metabolism and increases membrane permeability.
- Solubility: The hydrochloride salt in enhances aqueous solubility compared to the neutral morpholino derivative.
Supplier and Regulatory Considerations
- Availability: The target compound is supplied by Shanghai PI Chemicals Ltd. and CymitQuimica, whereas analogs like and are listed on platforms like ChemBK .
- Regulatory Status: The absence of a CAS number for the target compound may hinder its adoption in regulated environments, unlike analogs with assigned CAS numbers (e.g., ).
Biological Activity
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C₈H₁₄F₃N₁O
- Molecular Weight: 195.20 g/mol
- CAS Number: 374-01-6
The compound features a morpholine ring substituted with trifluoro and propanol groups, which influences its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with trifluoroacetone. The following general reaction scheme can be outlined:
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity: Studies have shown that morpholine derivatives can inhibit bacterial growth effectively against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans .
Mechanism of Action
The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms. The trifluoromethyl group is known to enhance lipophilicity, allowing better membrane penetration.
Study 1: Antibacterial Efficacy
In a controlled study evaluating the antibacterial efficacy of several morpholine derivatives, this compound was tested against E. coli. The results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, suggesting moderate antibacterial activity.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Control | - | 0 |
| Test Compound | 100 | 15 |
Study 2: Antifungal Assay
Another study focused on the antifungal properties of the compound against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL.
| Compound | MIC (µg/mL) |
|---|---|
| Control | >200 |
| Test Compound | 50 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,6-dimethylmorpholino)-1,1,1-trifluoro-2-propanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves introducing the 2,6-dimethylmorpholino group via nucleophilic substitution or ring-opening of epoxides. For example, stereoselective synthesis can be achieved using chiral epoxide intermediates, where the trifluoromethyl group is introduced via fluorination agents like SF₄ or Ruppert-Prakash reagents. Reaction temperature (-20°C to 80°C) and solvent polarity (e.g., THF vs. DMF) critically affect enantiomeric excess. Purification often employs flash chromatography with silica gel or chiral stationary phases .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm) and assesses purity.
- ¹H/¹³C NMR : Resolves morpholino ring protons (δ 2.4–3.8 ppm) and methyl group splitting patterns.
- X-ray crystallography : Confirms absolute stereochemistry, particularly for chiral centers .
- HRMS : Validates molecular weight (C₁₀H₁₇F₃NO₂; calculated [M+H]⁺ = 264.1215) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate:
- Thermal stability : Decomposition >150°C (TGA data).
- Hydrolytic stability : Stable in neutral aqueous buffers (pH 6–8) but degrades under acidic (pH <3) or basic (pH >10) conditions. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What strategies are recommended for resolving enantiomers of this compound, and how is enantiomeric excess quantified?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol (90:10) mobile phase; retention times vary by 2–4 minutes for enantiomers.
- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration.
- Enantiomeric excess (ee) : Calculate via integration of diastereomeric peaks in ¹⁹F NMR using chiral shift reagents (e.g., Eu(hfc)₃) .
Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets (e.g., Polo-like kinase 4, PLK4). The 2,6-dimethylmorpholino group often occupies hydrophobic regions, while the trifluoromethyl group enhances binding via halogen bonding.
- MD simulations : Assess stability of ligand-receptor complexes (50–100 ns trajectories) using AMBER or GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
Q. What in vitro and in vivo assays are suitable for evaluating the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In vitro :
- Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration; typical binding >90% for trifluoromethylated compounds.
- In vivo :
- Rodent PK studies : Administer IV/PO doses (1–10 mg/kg); collect plasma at 0.5, 2, 6, 24h. Key parameters: t₁/₂ = 3–5h, Cmax = 1–2 µM .
Contradictions & Validation
- Stereochemical Outcomes : reports >96% ee using chiral epoxides, while notes 92% ee with trifluoromethylation. Researchers should validate via dual-column HPLC and replicate syntheses.
- Biological Targets : While highlights PLK4 inhibition, suggests TNF-α modulation. Cross-testing in orthogonal assays (e.g., SPR, thermal shift) is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
